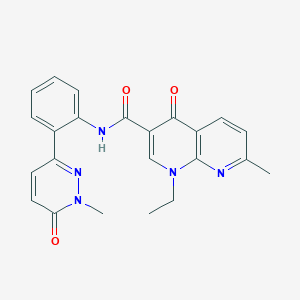
1-ethyl-7-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-7-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Research on pyridonecarboxylic acids, a class closely related to the queried compound, highlights their application as antibacterial agents. Egawa et al. (1984) synthesized analogues of this class, finding that specific compounds showed significant in vitro and in vivo antibacterial activity, more so than enoxacin, a well-known antibacterial agent. The study discusses structure-activity relationships that contribute to their antimicrobial efficacy (Egawa et al., 1984).
Cytotoxic Activity
Another area of research involving similar naphthyridine derivatives focuses on their cytotoxic activity against cancer cells. Deady et al. (2005) extended a reaction to produce a broad range of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. These derived carboxamides exhibited potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some compounds achieving IC50 values <10 nM. This study suggests the potential of these compounds in developing new anticancer agents (Deady et al., 2005).
Synthesis and Characterization
Khalifa et al. (2016) reported on the synthesis and characterization of a new group of chiral linear carboxamides with incorporated peptide linkage, derived from a naphthyridine precursor. These compounds were evaluated for their antimicrobial properties, adding to the body of knowledge on the utility of naphthyridine derivatives in combating microbial infections (Khalifa et al., 2016).
Heterocyclic Synthesis
The compound's structural framework is utilized in the synthesis of diverse heterocyclic compounds, as demonstrated by Plisson and Chenault (2001). They transformed a precursor, ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines, showcasing the versatility of this chemical backbone in synthesizing complex heterocyclic structures (Plisson & Chenault, 2001).
Propriétés
IUPAC Name |
1-ethyl-7-methyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-4-28-13-17(21(30)16-10-9-14(2)24-22(16)28)23(31)25-18-8-6-5-7-15(18)19-11-12-20(29)27(3)26-19/h5-13H,4H2,1-3H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKCQEWXDKFRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=CC=C3C4=NN(C(=O)C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882677.png)
![6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2882678.png)
![4-[(5-Bromopyridin-2-yl)oxy]phenol](/img/structure/B2882679.png)
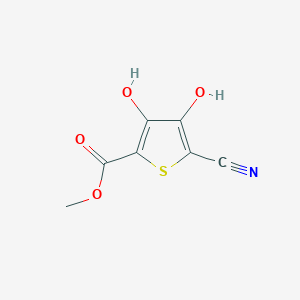
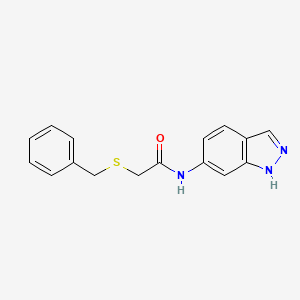
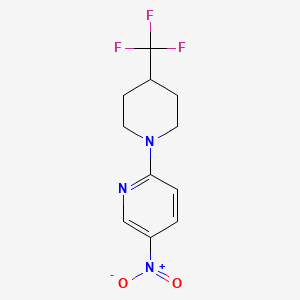
![N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2882685.png)
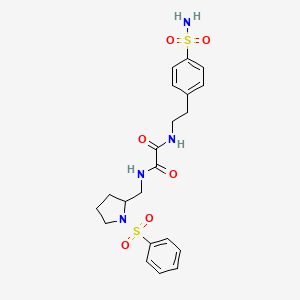
![3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2882689.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2882690.png)
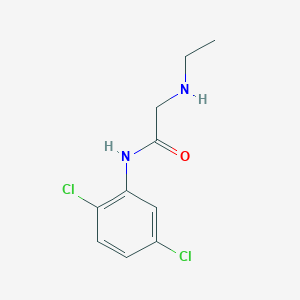
![Methyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2882693.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)-N-methylacetamide](/img/structure/B2882694.png)
![2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2882695.png)
